

Technical Guide: Molecular Weight Determination of 1-(4-Methoxy-3-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Methoxy-3-methylphenyl)ethanone

Cat. No.: B159142

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed account of the molecular weight of the organic compound **1-(4-Methoxy-3-methylphenyl)ethanone**. It outlines the molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight. Furthermore, a standard experimental protocol for molecular weight determination via mass spectrometry is described, offering a practical guide for laboratory professionals.

Compound Identification

The subject of this guide is the aromatic ketone, **1-(4-Methoxy-3-methylphenyl)ethanone**.

- IUPAC Name: **1-(4-Methoxy-3-methylphenyl)ethanone**
- Molecular Formula: $C_{10}H_{12}O_2$ [1]

The molecular structure consists of a substituted benzene ring, an acetyl group, a methoxy group, and a methyl group.

Molecular Weight Calculation

The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Composition

The first step is to determine the number of atoms of each element present in the molecule.

Element	Symbol	Number of Atoms
Carbon	C	10
Hydrogen	H	12
Oxygen	O	2

Standard Atomic Weights

The standard atomic weights for the constituent elements are presented below. These values are based on the isotopic composition of the elements on Earth.

Element	Symbol	Standard Atomic Weight (amu)
Carbon	C	~12.011[2]
Hydrogen	H	~1.008[3][4]
Oxygen	O	~15.999[5][6]

Calculation Summary

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

- Carbon: $10 \text{ atoms} \times 12.011 \text{ amu/atom} = 120.110 \text{ amu}$
- Hydrogen: $12 \text{ atoms} \times 1.008 \text{ amu/atom} = 12.096 \text{ amu}$

- Oxygen: 2 atoms \times 15.999 amu/atom = 31.998 amu

Total Molecular Weight = 120.110 + 12.096 + 31.998 = 164.204 amu

Final Molecular Weight Data

The calculated and literature-referenced molecular weights are summarized below.

Parameter	Value	Reference
Calculated Molecular Weight (amu)	164.204	-
Molar Mass (g/mol)	164.20	PubChem[1]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

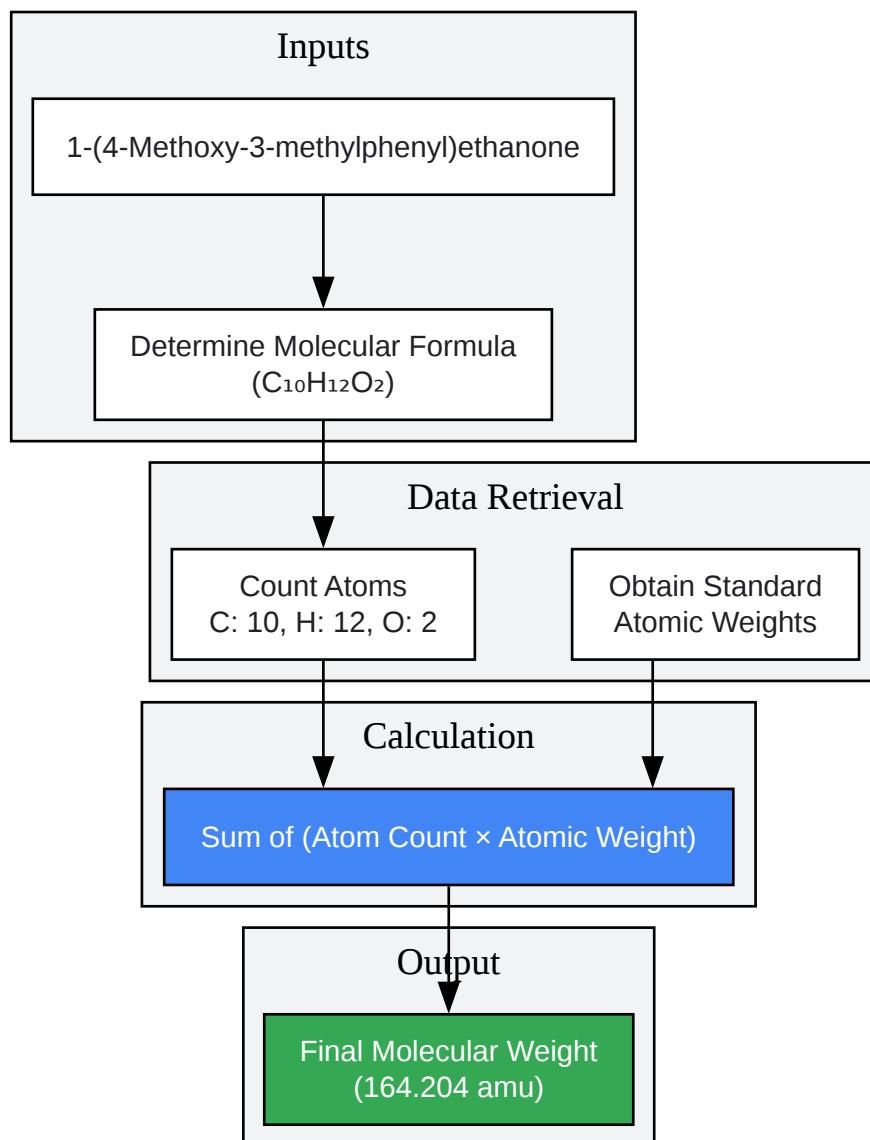
Mass spectrometry is the standard analytical technique for the precise determination of molecular weight. The following is a generalized protocol for the analysis of a small organic molecule like **1-(4-Methoxy-3-methylphenyl)ethanone** using Electrospray Ionization Mass Spectrometry (ESI-MS).

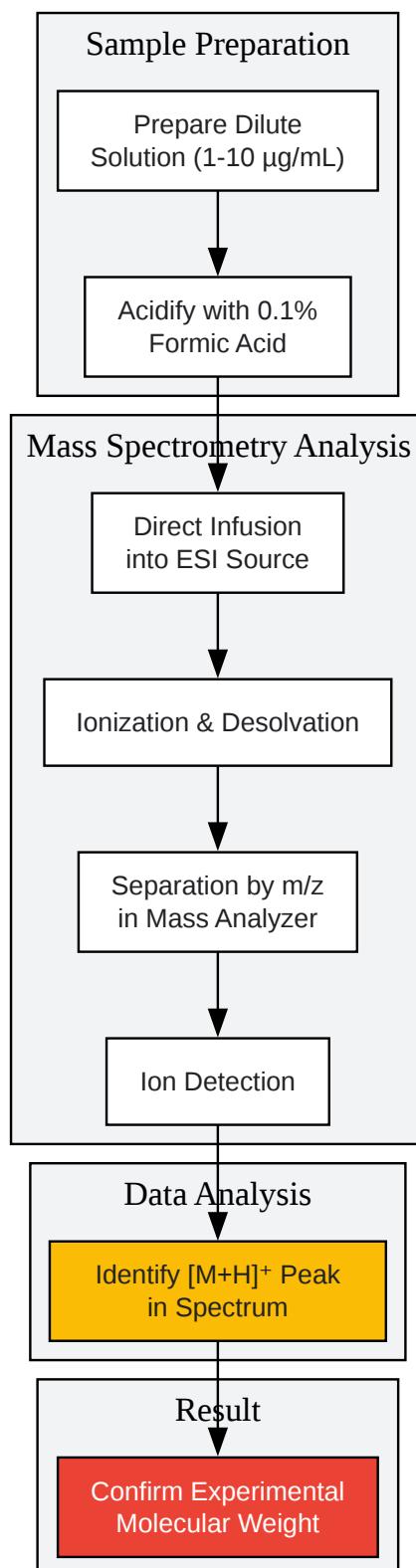
Objective: To experimentally verify the molecular weight of **1-(4-Methoxy-3-methylphenyl)ethanone**.

Materials:

- 1-(4-Methoxy-3-methylphenyl)ethanone** sample
- HPLC-grade Methanol or Acetonitrile
- Formic Acid (for protonation)
- Calibrant solution (e.g., sodium trifluoroacetate cluster)
- Mass Spectrometer with ESI source

Methodology:


- Sample Preparation:
 - Prepare a stock solution of the compound at 1 mg/mL in methanol.
 - Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
 - Acidify the working solution with 0.1% formic acid to promote protonation ($[M+H]^+$).
- Instrument Calibration:
 - Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibrant solution. This ensures mass accuracy.
- Infusion and Ionization:
 - Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
 - The ESI source will nebulize the solution and create charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.
- Mass Analysis:
 - The generated ions (primarily $[M+H]^+$ in positive ion mode) are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Acquisition:
 - The detector records the abundance of ions at each m/z value.
 - Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-300).
- Data Analysis:


- Identify the peak corresponding to the protonated molecule, $[M+H]^+$.
- The expected m/z for the $[M+H]^+$ ion would be approximately 165.211 (164.204 + mass of H^+).
- Confirm the isotopic pattern of the molecular ion peak, which should match the theoretical pattern for $C_{10}H_{12}O_2$.

Visualizations

Workflow for Molecular Weight Calculation

The logical process for calculating the molecular weight of a compound is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C₁₀H₁₂O₂ | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight Determination of 1-(4-Methoxy-3-methylphenyl)ethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159142#1-4-methoxy-3-methylphenyl-ethanone-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com